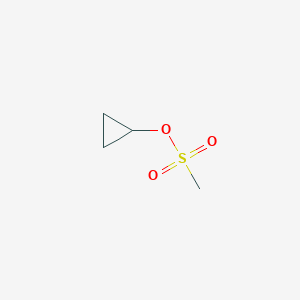

Cyclopropyl methanesulfonate

Description

Significance of Cyclopropyl (B3062369) Moieties in Molecular Design and Strain Theory

The cyclopropyl group, a three-membered carbocyclic ring, is a cornerstone in molecular design, primarily due to its inherent ring strain. taylorandfrancis.comnih.gov The C-C-C bond angles of approximately 60° deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle and torsional strain. taylorandfrancis.com This strain energy, which is released upon ring-opening, makes cyclopropane (B1198618) derivatives highly reactive intermediates in organic synthesis. nih.govresearchgate.net

The unique electronic structure of the cyclopropane ring, with its "bent" bonds possessing significant p-character, allows it to interact with adjacent functional groups in ways that influence conformation and reactivity. acs.org In medicinal chemistry, the incorporation of a cyclopropyl moiety can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. acs.org The rigid nature of the ring can also serve to lock a molecule into a specific, biologically active conformation.

Fundamental Role of Methanesulfonate (B1217627) Esters as Efficacious Leaving Groups in Organic Transformations

Methanesulfonate esters, commonly known as mesylates, are widely recognized as excellent leaving groups in nucleophilic substitution and elimination reactions. The methanesulfonyl group (CH₃SO₂-) is a strong electron-withdrawing group, which polarizes the C-O bond of the ester, making the carbon atom highly susceptible to nucleophilic attack.

The efficacy of the methanesulfonate anion as a leaving group stems from its high stability. The negative charge on the oxygen atom is delocalized through resonance across the two other oxygen atoms and the sulfur atom, effectively stabilizing the anion after it departs. This stability makes the departure of the mesylate group a thermodynamically favorable process, thus facilitating a wide range of organic transformations.

Overview of Research Trajectories Pertaining to Cyclopropyl Methanesulfonate Systems

Research into this compound systems has largely focused on understanding the interplay between the high ring strain of the cyclopropyl group and the excellent leaving group ability of the methanesulfonate. A significant area of investigation has been the solvolysis of these compounds, which often leads to complex rearrangements and the formation of various ring-opened products. These studies have provided valuable insights into the mechanisms of carbocation formation and rearrangement in strained systems.

Furthermore, the use of functionalized cyclopropyl methanesulfonates as precursors in the synthesis of more complex molecules has been a prominent research direction. For instance, the synthesis of [1-(cyanomethyl)cyclopropyl]methyl methanesulfonate highlights a pathway to introduce a reactive handle onto a cyclopropane ring, which can then be further elaborated. acs.org The development of new synthetic methods for creating and utilizing these strained sulfonate esters continues to be an active area of research, driven by the potential to access novel molecular architectures. rsc.orgrsc.org

Research Findings

While specific, detailed research findings on the parent this compound are somewhat dispersed, studies on closely related systems and the general principles of cyclopropane and mesylate chemistry provide a strong basis for understanding its properties.

Synthesis: A general method for the synthesis of functionalized cyclopropyl methanesulfonates involves the reaction of the corresponding cyclopropyl alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534). acs.org For example, [1-(hydroxymethyl)cyclopropyl]acetonitrile can be converted to [1-(cyanomethyl)cyclopropyl]methyl methanesulfonate using this method. acs.org

Spectroscopic Data: The spectroscopic signatures of this compound can be predicted based on the characteristic absorptions of its components.

Infrared (IR) Spectroscopy: The IR spectrum of a cyclopropyl compound typically shows C-H stretching vibrations around 3080-3040 cm⁻¹ and skeletal vibrations for the -CH₂- groups of the ring between 1020 and 1000 cm⁻¹. docbrown.info The methanesulfonate group would exhibit strong, characteristic S=O stretching absorptions in the regions of approximately 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the cyclopropane ring would appear as complex multiplets in the upfield region, typically between 0.3 and 1.0 ppm. researchgate.net The methine proton would be expected at a slightly different chemical shift. The methyl protons of the methanesulfonate group would give a characteristic singlet further downfield.

Reactivity: The reactivity of this compound is dominated by nucleophilic substitution and elimination reactions, which are often accompanied by ring-opening. Due to the high ring strain, the cyclopropyl ring is susceptible to cleavage, particularly when a carbocation intermediate is formed at the carbon bearing the methanesulfonate group. nih.govyoutube.com Solvolysis reactions of cyclopropylcarbinyl systems, which are isomeric to this compound, have been shown to proceed with significant rearrangement, indicating the facile nature of ring-opening in these strained systems. The reaction with nucleophiles can lead to a mixture of products, including those resulting from direct substitution and those arising from ring-opened intermediates. youtube.com

Data Tables

Table 1: Physicochemical Properties of Cyclopropylmethyl Methanesulfonate (Isomer)

| Property | Value |

| Molecular Formula | C₅H₁₀O₃S |

| Molecular Weight | 150.20 g/mol |

| Boiling Point | 269.7 °C at 760 mmHg |

| Flash Point | 116.9 °C |

| Density | 1.27 g/cm³ |

| Refractive Index | 1.481 |

Data for cyclopropylmethyl methanesulfonate, an isomer of this compound.

Table 2: Characteristic Spectroscopic Data for Key Functional Groups

| Functional Group | Spectroscopic Technique | Characteristic Absorption/Signal |

| Cyclopropyl C-H | IR Spectroscopy | ~3080-3040 cm⁻¹ (stretching) |

| Cyclopropyl Ring | IR Spectroscopy | ~1020-1000 cm⁻¹ (skeletal vibration) |

| Methanesulfonate S=O | IR Spectroscopy | ~1350 cm⁻¹ (asymmetric stretch), ~1175 cm⁻¹ (symmetric stretch) |

| Cyclopropyl Protons | ¹H NMR Spectroscopy | ~0.3-1.0 ppm (multiplets) |

| Methanesulfonate CH₃ | ¹H NMR Spectroscopy | Singlet |

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-8(5,6)7-4-2-3-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJDCHZFZJOENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies Incorporating Cyclopropyl Methanesulfonate

Classical and Contemporary Approaches for Mesylation of Cyclopropyl (B3062369) Alcohols

The conversion of a hydroxyl group into a methanesulfonate (B1217627) ester is a fundamental transformation that renders the otherwise poor leaving group, hydroxide (B78521), into a highly effective one. The synthesis of cyclopropyl methanesulfonate from cyclopropylmethanol (B32771) is a representative example of this strategy.

Direct Esterification with Methanesulfonyl Halides

The most common method for preparing this compound is the direct esterification of cyclopropylmethanol using a methanesulfonyl halide, typically methanesulfonyl chloride (MsCl). The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. This process is almost universally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct.

The general mechanism involves the alcohol acting as a nucleophile, attacking the sulfur center of MsCl. This is followed by the expulsion of the chloride ion. The base then deprotonates the resulting oxonium ion to yield the neutral this compound product and the corresponding ammonium (B1175870) salt. It is crucial that the stereochemistry at the carbon bearing the oxygen is retained throughout this process, as the C-O bond is not broken during mesylation.

Optimization of Reaction Conditions and Reagent Systems

While the classical approach using methanesulfonyl chloride and an amine base in an anhydrous organic solvent like dichloromethane (B109758) is robust, various factors can be optimized to improve yield and efficiency. The choice of base and solvent is critical, as residual water can hydrolyze the methanesulfonyl chloride, and the basicity of the amine can influence reaction rates. chemicalforums.com

Recent advancements have focused on developing more efficient and environmentally benign procedures. One notable development is a water-solvent method for the mesylation of primary alcohols, which can be applied to substrates like cyclopropylmethanol. researchgate.netrsc.org This Schotten-Baumann-type reaction is performed using methanesulfonyl chloride, promoted by potassium hydroxide (KOH) and a catalytic amount of a tertiary amine. researchgate.netrsc.org Maintaining the pH of the reaction mixture around 10 is crucial to prevent the undesirable decomposition of the sulfonyl chloride. researchgate.net For mesylation, lipophilic tertiary amines such as N,N-dimethylbutylamine and triethylamine have been found to be effective catalysts. researchgate.netrsc.org This method represents a greener alternative by using water as a solvent. researchgate.netrsc.org

Another approach to optimization involves the use of methanesulfonic anhydride (B1165640) instead of the chloride. This avoids the potential side reaction where the chloride byproduct acts as a nucleophile, leading to the formation of an alkyl chloride. commonorganicchemistry.com Furthermore, for alcohols that are difficult to mesylate, one-pot procedures have been developed where the alcohol is converted to the mesylate in situ and immediately used in a subsequent reaction, such as conversion to an alkyl iodide using a Grignard reagent. nih.gov

Table 1: Comparison of Reagent Systems for Mesylation of Primary Alcohols

| Reagent System | Base | Solvent | Key Features |

|---|---|---|---|

| Methanesulfonyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) | Classical method; requires anhydrous conditions. chemicalforums.comcommonorganicchemistry.com |

| Methanesulfonyl Chloride | KOH / Catalytic Amine | Water | Green chemical process; pH control is critical. researchgate.netrsc.org |

| Methanesulfonic Anhydride | Triethylamine or Pyridine | Dichloromethane (DCM) | Avoids formation of alkyl chloride side product. commonorganicchemistry.com |

Construction of Cyclopropyl-Containing Architectures Utilizing Methanesulfonate Precursors

Beyond functionalizing existing cyclopropyl rings, the methanesulfonate group is instrumental in the de novo synthesis of the cyclopropane (B1198618) core from acyclic precursors. Specifically, 1,3-dimesylates, which are readily prepared from the corresponding 1,3-diols, can undergo intramolecular cyclization to form cyclopropanes. nih.govnih.gov This strategy provides a powerful alternative to traditional cyclopropanation methods that rely on alkenes. nih.gov

Cyclopropanation Reactions Proceeding Through Methanesulfonate Intermediates

The intramolecular coupling of 1,3-dimesylates is a key strategy for forming a C-C bond to close the three-membered ring. This can be achieved through various metal-promoted methods.

A mild and effective method for synthesizing cyclopropanes involves the zinc dust-mediated cross-electrophile coupling (XEC) of 1,3-dimesylates. nih.govacs.org This transformation is valuable for its mild reaction conditions and tolerance of a wide range of functional groups, including amides, esters, and heterocycles, making it suitable for late-stage modifications of complex molecules like natural products and medicinal agents. nih.govnih.gov

The reaction is typically optimized using zinc dust as the reducing metal. While various halide salts can be used as additives, the choice of salt and solvent can significantly impact the reaction's efficiency. nih.gov For instance, in some systems, zinc dust with sodium iodide in tetrahydrofuran (B95107) (THF) provides optimal yields. acs.orgresearchgate.net This method has been successfully applied to synthesize monosubstituted and 1,2-disubstituted cyclopropanes from a variety of 1,3-dimesylate precursors. nih.govacs.org

The Simmons-Smith reaction, a classic method for cyclopropanation, traditionally involves an organozinc carbenoid reacting with an alkene. chemistrylearner.comnrochemistry.comwikipedia.org While the zinc-mediated cyclization of 1,3-dimesylates does not follow the classical Simmons-Smith mechanism, it falls under the broader category of zinc-mediated cyclopropanations and serves as a complementary strategy that begins with a saturated diol precursor rather than an alkene.

Table 2: Selected Examples of Zinc-Mediated Cyclopropanation of 1,3-Dimesylates

| Substrate (1,3-Dimesylate) | Product | Yield (%) | Reference |

|---|---|---|---|

| 1,3-dimesylate derived from (S)-citronellal | (R)-1-isopropenyl-2,2-dimethylcyclopropane | 41 | nih.govacs.org |

| 1,3-dimesylate derived from (R)-nopol | Spirocyclopropane derivative | 43 | nih.govacs.org |

| 1,3-dimesylate with a trifluoromethyl group | Monosubstituted trifluoromethyl cyclopropane | 71 | nih.gov |

| 1,3-dimesylate with a PMB-protected diol | Monosubstituted cyclopropane with ether | 76 | nih.gov |

Transition Metal-Catalyzed Cyclizations (e.g., Nickel-Catalyzed Cross-Electrophile Coupling)

Nickel-catalyzed intramolecular cross-electrophile coupling of 1,3-dimesylates represents a powerful method for constructing alkylcyclopropanes. nih.govnih.gov This reaction engages two unactivated alkyl electrophiles (the two mesylates) and is tolerant of various functional groups. nih.govacs.org The methodology is particularly advantageous as it can leverage the vast chemistry of aldol (B89426) reactions to access enantioenriched 1,3-diols, which are the precursors to the chiral dimesylates, thereby providing a route to enantioenriched cyclopropanes. nih.govnih.gov

Mechanistic studies indicate that the reaction proceeds through a complex catalytic cycle. nih.govacs.org A key finding is that the Grignard reagent used in the reaction, such as methylmagnesium iodide (MeMgI), first converts the 1,3-dimesylate into a 1,3-diiodide intermediate in situ. nih.govnih.govacs.org The nickel catalyst then engages this diiodide. The process involves a halogen atom transfer to a Ni(0) species, generating a Ni(I) intermediate and an alkyl radical. nih.govacs.org Subsequent steps, including radical rebound and intramolecular SN2 reaction, lead to the formation of the cyclopropane ring and regeneration of the active nickel catalyst. nih.govacs.org

Table 3: Scope of Nickel-Catalyzed Cyclopropanation of 1,3-Dimesylates

| Substrate (1,3-Dimesylate) | Product | Yield (%) | Reference |

|---|---|---|---|

| 1,3-diphenylpropane-1,3-diyl dimethanesulfonate | 1,2-diphenylcyclopropane | 81 | nih.gov |

| Dimesylate from a terpene derivative | Bicyclic cyclopropane | 75 | nih.gov |

| Dimesylate from a steroid derivative | Steroidal cyclopropane | 67 | nih.gov |

| Dimesylate from an Evans aldol product | Enantioenriched 1,2-disubstituted cyclopropane | 75 | nih.gov |

Intramolecular Annulation Strategies

Intramolecular annulation, or ring-closing, reactions represent a powerful approach for constructing cyclopropane rings from acyclic precursors. These methods leverage the proximity of reactive functional groups within a single molecule to facilitate the formation of the strained three-membered ring.

Synthesis of Cyclopropanes from Dimesylate Substrates

The formation of a cyclopropane ring from a propane-1,3-diol derivative is a classic example of an intramolecular Williamson ether synthesis variant, extended to carbon-carbon bond formation. By converting the hydroxyl groups into good leaving groups, such as mesylates, a 1,3-dimesylate substrate is generated. The cyclization is typically induced by a strong base, which deprotonates the carbon atom alpha to an activating group (like an ester or nitrile), creating a nucleophilic carbanion. This carbanion then attacks the carbon at the 3-position, displacing the second mesylate group in an intramolecular SN2 reaction.

This 3-exo-tet cyclization is a reliable method for forming the cyclopropane ring. The efficiency and yield of the reaction depend on the substrate's specific structure and the reaction conditions employed. An analogous method involves the cyclization of 1,3-dihalopropanes using zinc powder in what is known as an intramolecular Wurtz reaction. organic-chemistry.org

Ring-Closing Reactions Involving Cyclopropylcarbinol Derivatives

Cyclopropylcarbinol derivatives are key intermediates in transformations that can lead to the formation of cyclopropanes or rearranged products through cyclopropylcarbinyl cations. rsc.org These non-classical carbocations are highly reactive and can be generated from cyclopropylcarbinols via dehydration with acid or activation of the alcohol. The chemistry of these intermediates is complex, as they exist in equilibrium with isomeric homoallyl and cyclobutyl cations. rsc.orgresearchgate.net

While often associated with ring-opening reactions, specific substrates can be designed to favor cyclopropane formation. For instance, harnessing neighboring group participation can direct the reaction pathway towards a desired cyclopropane product with high stereoselectivity. researchgate.net These reactions are not typically "ring-closing" in the sense of adding a new ring but involve rearrangements and substitutions that can be strategically manipulated to yield complex cyclopropane structures. rsc.org

Chemoenzymatic and Biocatalytic Pathways for Cyclopropyl Derivatives

The demand for enantiomerically pure cyclopropanes, which are vital building blocks for pharmaceuticals, has driven the development of chemoenzymatic and biocatalytic methods. These approaches utilize the exquisite selectivity of enzymes to catalyze cyclopropanation reactions with high stereocontrol.

Enzyme-Catalyzed Carbene Transfer for Cyclopropanation

A groundbreaking strategy for cyclopropane synthesis involves the use of engineered hemoproteins, such as myoglobin (B1173299) (Mb) and cytochrome P450, to catalyze carbene transfer from a diazo compound to an alkene. caltech.edunih.govacs.org This abiological reaction, not found in nature, is achieved by repurposing the enzyme's active site. caltech.edunih.gov

The general mechanism involves the reaction of the enzyme's iron-heme cofactor with a diazo reagent, like ethyl diazoacetate (EDA), to form a reactive heme-carbene intermediate. acs.orgresearchgate.net This intermediate then transfers the carbene moiety to an alkene substrate in a concerted fashion, creating the cyclopropane ring. libretexts.org The reaction is often performed under anaerobic conditions to prevent oxygen from competing for binding at the heme site. nih.gov The stereochemical outcome of the reaction is dictated by the chiral environment of the enzyme's active site, which can be fine-tuned through protein engineering. caltech.eduthieme-connect.com

Table 1: Comparison of Heme Proteins in Styrene (B11656) Cyclopropanation This table summarizes the performance of various wild-type heme proteins in catalyzing the cyclopropanation of styrene with ethyl diazoacetate.

| Protein | Product Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Horseradish Peroxidase (HRP) | 45 | >99:1 | 0 |

| Cytochrome c (cyt c) | 32 | 91:9 | 0 |

| Myoglobin (Mb) | 18 | 90:10 | 0 |

| P450 BM3 | 7 | 63:37 | 6 (1S,2S) |

Data sourced from Coelho, P. S., et al. (2013). Science. caltech.edu

Stereoselective Biocatalytic Transformations Applicable to Cyclopropyl Systems

Directed evolution and rational design have transformed enzymes like cytochrome P450 and myoglobin into highly efficient and selective catalysts for producing chiral cyclopropanes. nih.govacs.org By mutating key amino acid residues in the active site, scientists can enhance catalytic activity and control the diastereoselectivity and enantioselectivity of the cyclopropanation. thieme-connect.comnih.gov

These engineered biocatalysts exhibit broad substrate scopes, accepting various substituted styrenes and other olefins. nih.govrochester.edu They can achieve exceptional levels of stereocontrol, often yielding products with greater than 99% diastereomeric ratio (dr) and 99% enantiomeric excess (ee). acs.orgnih.govutdallas.edu This enables the synthesis of specific stereoisomers of complex cyclopropane-containing molecules, which is particularly valuable for pharmaceutical development. For example, an engineered truncated globin from Bacillus subtilis was used to synthesize a key cyclopropane precursor to the drug Ticagrelor with 98% ee and >99% dr. nih.govacs.org

Table 2: Performance of Engineered Myoglobin Variants in Cyclopropanation This table shows the stereoselectivity of different engineered myoglobin catalysts for the cyclopropanation of various fluorinated olefins with diazoacetonitrile.

| Substrate (Olefin) | Enzyme Variant | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| gem-difluorostyrene | Mb(H64V,V68G,L69V) | 86 | >99:1 | 94 |

| 4-Methoxy-gem-difluorostyrene | Mb(H64V,V68G,L69V) | 81 | >99:1 | 95 |

| 4-Chloro-gem-difluorostyrene | Mb(H64V,V68G,L69V) | 75 | >99:1 | 96 |

| 3-Trifluoromethyl-gem-difluorostyrene | Mb(H64V,V68G,L69V) | 68 | >99:1 | 97 |

Data sourced from Villada, J. D., et al. (2024). Angewandte Chemie. nih.govutdallas.edu

These biocatalytic methods represent a powerful and "green" alternative to traditional chemical synthesis, reducing the need for expensive and toxic heavy metal catalysts while providing access to valuable, optically active cyclopropane building blocks. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of Cyclopropyl Methanesulfonate

Nucleophilic Substitution Processes

Nucleophilic substitution reactions of cyclopropyl (B3062369) methanesulfonate (B1217627) and related systems are fundamental to its utility in synthetic chemistry. The course of these reactions, whether proceeding through an S(_N)1 or S(_N)2 pathway, is a subject of considerable mechanistic interest.

The potential for S(_N)1-type reactions involving cyclopropyl methanesulfonate raises questions about the stability and nature of the resulting cyclopropyl cation. Due to significant ring strain, with bond angles of 60°, cyclopropyl groups possess unique electronic properties. wikipedia.org The bonding can be described by the Coulson-Moffit model, which proposes bent bonds formed from the overlap of sp-hybridized orbitals, or the Walsh model, which involves a combination of sp-hybrid and p-orbitals. wikipedia.org This structure allows the cyclopropyl group to act as a good donor in hyperconjugation, which can stabilize an adjacent carbocation. wikipedia.org

Recent studies combining synchrotron photoionization spectroscopy and advanced ab initio calculations have provided compelling evidence that the cyclopropyl cation itself is a transition state, not a stable intermediate, with respect to its allowed disrotatory ring-opening. nih.gov This suggests that a classical, discrete cyclopropyl cation is unlikely to be a long-lived species in solution during a substitution reaction. Any S(_N)1-like process would likely involve a concerted or very rapidly succeeding ring-opening event. The exceptional stability often attributed to the cyclopropylmethyl carbocation, which is more relevant to cyclopropylmethyl methanesulfonate, arises from the effective overlap of the vacant p-orbital of the carbocation with the filled Walsh orbitals of the cyclopropane (B1198618) ring, a phenomenon sometimes referred to as "dancing resonance". quora.com This delocalization significantly stabilizes the positive charge. quora.com

Given the instability of the primary cyclopropyl cation, S(_N)2-type displacements are a more probable pathway for reactions of cyclopropylmethyl methanesulfonate with strong nucleophiles. In these reactions, the nucleophile attacks the carbon atom bearing the methanesulfonate leaving group, leading to a concerted displacement.

The reactivity of cyclopropyl systems in S(_N)2 reactions is influenced by the electronic nature of substituents on the ring. For instance, cyclopropanes bearing an electron-accepting group can act as electrophiles in polar, ring-opening reactions. nih.govresearchgate.net While this is a ring-opening process, the principles of nucleophilic attack on a cyclopropane-adjacent center are relevant. Kinetic studies on the ring-opening of electrophilic cyclopropanes with nucleophiles like thiophenolates have provided insights into the inherent S(_N)2 reactivity of these systems. nih.gov

The methanesulfonate (mesylate) group is an excellent leaving group, a property crucial for the reactivity of this compound. Mesylates are esters of methanesulfonic acid and are known to be good leaving groups in nucleophilic substitution reactions because the resulting mesylate anion (CH(_3)SO(_3^-)) is a weak base, stabilized by resonance that delocalizes the negative charge across the three oxygen atoms. wikipedia.orgresearchgate.net

The effectiveness of the methanesulfonate group facilitates both substitution and elimination reactions. masterorganicchemistry.com When attached to an alcohol, it converts the poorly leaving hydroxyl group into a group that is readily displaced by a nucleophile. masterorganicchemistry.comlibretexts.org In the context of cyclopropyl systems, the high reactivity conferred by the mesylate group is essential for overcoming the potential steric hindrance and electronic effects of the cyclopropyl ring. Compared to other sulfonate esters like tosylates, mesylates have very similar leaving group ability and are often used interchangeably in organic synthesis. masterorganicchemistry.com The choice between them often comes down to practical considerations like ease of preparation and purification.

Table 1: Comparison of Common Leaving Groups in Nucleophilic Substitution

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

| I | HI | ~ -10 | Excellent |

| Br | HBr | ~ -9 | Excellent |

| Cl | HCl | ~ -7 | Good |

| CH(_3)SO(_3^-) (Mesylate) | CH(_3)SO(_3)H | ~ -2.6 | Excellent |

| CH(_3)C(_6)H(_4)SO(_3^-) (Tosylates) | CH(_3)C(_6)H(_4)SO(_3)H | ~ -2.8 | Excellent |

| H(_2)O | H(_3)O | ~ -1.7 | Good |

| F | HF | ~ 3.2 | Poor |

| OH | H(_2)O | ~ 15.7 | Very Poor |

This table provides approximate pKa values and a qualitative comparison of leaving group ability.

Cyclopropyl Ring-Opening Dynamics

The inherent strain energy of the cyclopropane ring (approximately 100 kJ/mol) provides a strong thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net These reactions can be initiated by either electrophiles or nucleophiles.

While this compound itself is not typically the substrate for direct electrophile-induced ring opening, the principles are relevant to understanding the behavior of cyclopropane rings. The reaction of sulfur ylides with enones, for example, leads to the formation of cyclopropanes via a 1,4-addition followed by ring closure. organic-chemistry.org This demonstrates the ability of the cyclopropane ring to be formed from a nucleophilic attack. Conversely, electrophilic attack on a cyclopropane ring, particularly one activated by a donor group, can lead to ring opening. For instance, the use of a catalytic Brønsted acid in a solvent like hexafluoroisopropanol (HFIP) can promote the ring-opening hydroarylation of monosubstituted cyclopropanes. researchgate.net

The presence of an electron-withdrawing group, such as a carbonyl or nitrile, on the cyclopropane ring makes it susceptible to nucleophilic attack and subsequent ring opening. nih.govresearchgate.netresearchgate.net This process, often termed a Michael-initiated ring closure (MIRC) in the reverse direction, is a powerful tool in organic synthesis. rsc.org

In the case of this compound, a strong nucleophile could potentially attack one of the ring carbons, leading to ring opening. However, the more likely pathway for a nucleophile is the direct S(_N)2 displacement at the methylene (B1212753) carbon attached to the mesylate. Ring-opening reactions are more commonly observed with cyclopropanes that have an activating group directly on the ring. For example, the reaction of cyclopropane-1,1-dicarbonitrile with thiophenolates in DMSO leads to a rapid ring-opening to form a more stable, linear product. nih.gov

Methanolysis, the reaction with methanol (B129727), can proceed via different pathways depending on the substrate and conditions. For sulfonate esters, methanolysis can lead to the formation of the corresponding sulfonic acid and an ether, which can limit the extent of ester formation in reversible reactions. pqri.org For an activated cyclopropane, methanol could act as the nucleophile to initiate ring opening.

Lewis Acid-Mediated Ring Transformations

The strained three-membered ring of cyclopropane derivatives, including this compound, is susceptible to cleavage under the influence of Lewis acids. These catalysts activate the cyclopropane ring, facilitating nucleophilic attack and subsequent ring-opening. The nature of the Lewis acid employed can significantly influence the reaction pathway and the final product distribution.

Research into the ring-opening of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates demonstrates the directive power of different Lewis acids. nih.gov When tin(IV) chloride (SnCl₄) is used, the reaction proceeds through a ring-opening followed by a cyclization event, yielding cyclopentene (B43876) derivatives in a process known as a vinylcyclopropane-cyclopentene rearrangement. nih.gov In contrast, when titanium(IV) chloride (TiCl₄) is employed with the same substrates, the reaction pathway changes. It favors a ring-opening followed by a proton elimination step, which stereoselectively furnishes E,E-1,3-diene derivatives. nih.gov This highlights the crucial role of the Lewis acid in controlling the reaction outcome, either promoting cyclization or elimination.

Similarly, Lewis acid catalysis provides a mild procedure for the ring-opening of cyclopropanes activated by electron-withdrawing groups, such as a nitro group, using amine nucleophiles. nih.gov This type of reaction proceeds efficiently at room temperature, underscoring the ability of Lewis acids to lower the activation energy for ring scission. nih.gov

Table 1: Influence of Lewis Acid on the Ring-Opening of trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates

| Lewis Acid | Reaction Pathway | Product Type |

|---|---|---|

| SnCl₄ | Ring Opening → Cyclization | Cyclopentene Derivatives |

| TiCl₄ | Ring Opening → Proton Elimination | E,E-1,3-Diene Derivatives |

Data sourced from research on trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates, illustrating the principle of Lewis acid-directed pathways. nih.gov

Intramolecular Rearrangements Accompanying Ring Opening

The departure of the methanesulfonate group from this compound generates a high-energy cyclopropylcarbinyl cation. This intermediate is the gateway to a variety of complex intramolecular rearrangements as the system seeks greater stability.

The cyclopropyl cation is inherently unstable and can be considered a transition state that readily undergoes electrocyclic ring-opening. researchgate.net Theoretical and experimental evidence supports a symmetry-allowed disrotatory ring-opening pathway that converts the cyclopropyl cation into the more stable allyl cation. researchgate.net This fundamental transformation from a σ-bonded cyclopropyl system to a π-conjugated allyl system is a key feature of its chemistry. This rearrangement has been observed in various contexts, including transformations mediated by metal complexes, where a σ-cyclopropyl complex rearranges to a π-allyl complex. nih.gov This process can occur at very low temperatures, for example, at -80 °C in the case of a dicationic (P,N)-chelated gold complex, indicating a very low activation barrier for the ring-opening. nih.gov

The cyclopropylcarbinyl cation is a classic example of a non-classical carbocation, existing as a set of rapidly equilibrating or resonance-delocalized structures. rsc.orgstackexchange.com The positive charge is shared between the carbinyl carbon and the carbons of the cyclopropane ring, leading to facile interconversion with cyclobutyl and homoallyl cationic structures. rsc.orgstackexchange.com

The solvolysis of cyclopropylcarbinyl derivatives, such as the methanesulfonate, serves as a probe for these rearrangements. acs.org Hydrolysis of a related precursor, (chloromethyl)cyclopropane, yields a mixture of products that reveals the fate of the intermediate cation: 48% cyclopropylmethanol (B32771), 47% cyclobutanol, and 5% allyl-methanol (also known as 3-buten-1-ol). stackexchange.com This product distribution provides strong evidence for the simultaneous existence of and competition between ring-retention, ring-expansion (to the cyclobutyl cation), and ring-opening (to the homoallyl cation) pathways. stackexchange.com Studies involving selectively deuterated cyclopropylcarbinyl methanesulfonate have further elucidated the stereochemistry of these rearrangements, confirming the formation of a long-lived carbocationic intermediate that allows for isotopic scrambling. acs.orgnih.gov These rearrangements are foundational in synthetic chemistry for constructing complex molecular skeletons. nih.govresearchgate.net

Table 2: Product Distribution from Hydrolysis of (chloromethyl)cyclopropane

| Product | Percentage | Inferred Cationic Intermediate |

|---|---|---|

| Cyclopropylmethanol | 48% | Cyclopropylcarbinyl Cation |

| Cyclobutanol | 47% | Cyclobutyl Cation |

| Allyl-methanol | 5% | Homoallyl Cation |

This distribution illustrates the multiple rearrangement pathways available to the cyclopropylcarbinyl cation system. stackexchange.com

The vinylcyclopropane-cyclopentene rearrangement is a synthetically valuable ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org While this isomerization can be induced thermally at high temperatures, it can also be facilitated by Lewis acids. nih.govnih.gov The reaction proceeds via the cleavage of a cyclopropane bond to form an intermediate that subsequently cyclizes to the five-membered ring. nih.gov The mechanism can involve either diradical intermediates or concerted pericyclic processes, depending on the substrate and conditions. wikipedia.org

This rearrangement is not limited to carbocyclic systems. Heterocyclic analogues undergo similar transformations. For instance, cyclopropyl imines can rearrange to form dihydropyrroles, and cyclopropyl ketones can convert to dihydrofurans, demonstrating the versatility of this rearrangement in heterocyclic synthesis. organicreactions.org

Exploration of Radical Intermediates and Reaction Cascades

In contrast to the highly unstable cyclopropyl cation, the cyclopropyl radical exhibits greater kinetic persistence. researchgate.net The primary reason for this enhanced stability is that the disrotatory and conrotatory ring-opening pathways for the radical are forbidden by orbital symmetry rules, whereas the disrotatory opening of the cation is symmetry-allowed. researchgate.net This high barrier to ring-opening allows the cyclopropyl radical to be observed and characterized.

Theoretical studies using ab initio self-consistent field molecular orbital (SCF MO) methods have provided detailed insights into the structure of cyclopropyl radicals. researchgate.net These radicals are not planar at the radical center but adopt a pyramidal geometry. The out-of-plane angle and the barrier to inversion are influenced by the nature of the substituent at the α-position. researchgate.net For example, the parent cyclopropyl radical has a calculated inversion barrier of 5.5 kcal/mol, which increases significantly with electron-withdrawing substituents like fluorine (16.7 kcal/mol). researchgate.net

Table 3: Calculated Structural Properties of α-Substituted Cyclopropyl Radicals

| Substituent (X) | Out-of-Plane Angle (°) | Inversion Barrier (kcal/mol) |

|---|---|---|

| H | - | 5.5 |

| F | - | 16.7 |

| NH₂ | 49.4 | - |

| CN | 39.9 | - |

Data from RHF/3-21G level of theory calculations, showing the pyramidal nature and inversion barriers of cyclopropyl radicals. researchgate.net

Stereoelectronic Effects on Radical Stability and Rearrangements

The stability and reaction pathways of radicals derived from cyclopropyl systems are profoundly influenced by stereoelectronic effects, which dictate the optimal three-dimensional arrangement of orbitals for maximum stability. youtube.com In a cyclopropyl radical, the singly occupied p-orbital on the radical carbon interacts with the σ-bonds of the strained three-membered ring. The unique "bent" bonds of the cyclopropane ring, which have significant p-character, play a crucial role in this interaction.

For maximum stabilization, the radical's p-orbital must align properly with the adjacent C-C bonds of the cyclopropane ring. This alignment facilitates hyperconjugation, a stabilizing interaction where the electron density from the filled σ-bonds delocalizes into the half-filled p-orbital. The geometry of the radical center (pyramidal vs. planar) and its substitution pattern determine the extent of this stabilization.

However, this same orbital alignment that provides stability can also promote rapid rearrangement. The cyclopropylcarbinyl radical is prone to undergo an extremely fast ring-opening reaction to form the more stable allylcarbinyl (homoallyl) radical. The stereoelectronic requirement for this rearrangement is the parallel alignment of the radical p-orbital with one of the adjacent internal C-C bonds of the ring. This conformation, often referred to as a "bisected" conformation, allows for continuous overlap of the orbitals as the bond breaks, leading to the formation of the delocalized π-system of the allyl radical. The significant strain energy released from the three-membered ring (approximately 27 kcal/mol) provides a powerful thermodynamic driving force for this rearrangement.

**3.4. Transition Metal-Catalyzed Reactivity Modulations

The inherent strain and unique electronic properties of the cyclopropane ring can be harnessed and controlled through transition metal catalysis. Metals like palladium, copper, rhodium, and bismuth can modulate the reactivity of cyclopropyl substrates, enabling a diverse range of transformations that might otherwise be inaccessible. These catalysts operate through distinct mechanistic cycles, influencing the chemo-, regio-, and stereoselectivity of the reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. libretexts.org In reactions involving cyclopropyl substrates like this compound, palladium catalysts typically operate through a Pd(0)/Pd(II) catalytic cycle. nih.gov

The generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction, for example, involves three primary steps: nih.gov

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-leaving group bond (e.g., C-OMs) of the this compound. This step forms a Pd(II) intermediate, where the cyclopropyl group and the methanesulfonate anion are bonded to the metal center. The stereochemistry of the cyclopropane ring is typically retained in this step.

Transmetalation : A base activates an organoboron compound (e.g., a boronic acid), which then transfers its organic group to the Pd(II) complex, displacing the methanesulfonate anion. This forms a diorganopalladium(II) intermediate.

Reductive Elimination : The two organic groups on the palladium center couple, forming the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.org

An alternative, though less common for cross-coupling, is the Pd(II)/Pd(IV) cycle, which has been identified in certain cyclopropanation reactions. nih.govdocumentsdelivered.com This pathway involves the oxidation of a Pd(II) precursor to a Pd(IV) intermediate, which then undergoes reductive elimination to form the cyclopropane ring. nih.govdocumentsdelivered.com The choice of ligands, which influence the steric and electronic properties of the palladium center, is critical for facilitating these steps and preventing side reactions like β-hydride elimination or ring-opening of the cyclopropyl-palladium intermediate. nih.gov

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-X bond of an electrophile. | R¹-Pd(II)-X |

| Transmetalation | Transfer of an organic group (R²) from an organometallic reagent to the Pd(II) center. | R¹-Pd(II)-R² |

| Reductive Elimination | Coupling of R¹ and R² to form the product and regenerate the Pd(0) catalyst. | R¹-R², Pd(0) |

Table 1: Generalized steps in a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov

Copper and rhodium catalysts offer complementary reactivity for transformations involving cyclopropyl groups, often in the context of cyclopropane synthesis or the functionalization of molecules already containing a cyclopropyl moiety. nih.govnih.gov

Copper-catalyzed reactions are particularly well-known for the cyclopropanation of alkenes using diazo compounds. nih.gov A common mechanistic pathway involves the formation of a copper-carbene (metallacarbene) intermediate. This highly reactive species then adds across the double bond of an alkene in a concerted but often asynchronous step to form the cyclopropane ring. capes.gov.br This methodology has been extended to the enantioselective synthesis of valuable building blocks like cyclopropylboronates. nih.govnih.gov Furthermore, copper catalysts can mediate the formal cyclopropanation of olefins through a process involving intermolecular atom transfer radical addition (ATRA) followed by intramolecular nucleophilic substitution. rsc.org

Rhodium-catalyzed reactions enable a diverse array of transformations, including hydroformylation, cycloadditions, and C-H functionalization. nih.govchemrxiv.org In the context of cyclopropyl substrates, rhodium catalysts can be used for the chemo-, regio-, and enantioselective hydroformylation of cyclopropyl-functionalized alkenes, producing valuable chiral aldehydes while keeping the cyclopropane ring intact. nih.gov In other cases, the cyclopropane ring itself participates in the reaction. For instance, rhodium can catalyze [4+1] and [4+2+1] cycloaddition reactions of cyclopropyl-capped dienes with carbon monoxide. chemrxiv.orgpku.edu.cn The mechanism often begins with the oxidative cyclization of the diene onto the rhodium center, with the strain of the cyclopropyl group influencing the subsequent migratory insertion and reductive elimination steps that dictate the final product structure. pku.edu.cn

| Catalyst | Typical Reaction Type | Key Intermediate | Mechanistic Feature |

| Copper | Alkene Cyclopropanation | Copper-carbene | Concerted, asynchronous addition of carbene to alkene. capes.gov.br |

| Rhodium | Hydroformylation | Rhodium-hydride | Migratory insertion of alkene and CO into Rh-H and Rh-acyl bonds. nih.gov |

| Rhodium | [4+1] Cycloaddition | Rhodacyclopentene | Strain-release driven rearrangement and CO insertion. pku.edu.cn |

Table 2: Comparison of representative Copper- and Rhodium-catalyzed reactions involving cyclopropyl substrates.

Recent advancements have highlighted the potential of bismuth, a non-toxic and relatively inexpensive main-group element, in catalysis. scirp.org Bismuth-catalyzed processes often proceed through unique radical mechanisms, offering an alternative to traditional transition-metal catalysis. chemrxiv.orgresearchgate.net

A notable example is the bismuth-photocatalyzed reductive cyclopropanation of olefins. nih.govacs.org This transformation utilizes a low-valent bismuth(I) complex, which is activated by visible light. The proposed catalytic cycle involves several distinct steps: nih.govacs.org

Oxidative Addition : The Bi(I) complex reacts with a dihalomethane (e.g., diiodomethane) in an SN2-type oxidative addition to form a Bi(III)-alkyl intermediate.

Light-Induced Homolysis : Upon irradiation with light (e.g., blue LEDs), the relatively weak Bi(III)-carbon bond undergoes homolytic cleavage, generating a carbon-centered radical and a Bi(II) species.

Radical Addition and Ring-Closing : The carbon radical adds to an alkene substrate. The subsequent intramolecular radical cyclization and iodine atom abstraction forms the cyclopropane product and a Bi(III) species.

Reduction : An external reducing agent regenerates the active Bi(I) catalyst from the Bi(III) species, closing the catalytic cycle.

This process showcases the ability of bismuth to facilitate radical C-C bond formation through an open-shell Bi(I)/Bi(II)/Bi(III) redox cycle, a mechanism uncommon for main-group elements. nih.govacs.org

| Step | Description | Bismuth Oxidation State Change |

| 1. Oxidative Addition | Bi(I) reacts with CH₂I₂ via an SN2-type process. | Bi(I) → Bi(III) |

| 2. Homolysis | Light-induced cleavage of the Bi-CH₂I bond. | Bi(III) → Bi(II) + •CH₂I |

| 3. Radical Cascade | Radical addition to alkene followed by ring-closing. | Bi(II) → Bi(III) |

| 4. Reduction | External reductant regenerates the catalyst. | Bi(III) → Bi(I) |

Table 3: Proposed mechanistic steps in Bismuth-photocatalyzed cyclopropanation. nih.govacs.org

Stereochemical Control and Analysis in Cyclopropyl Methanesulfonate Chemistry

Stereoselective Synthesis of Cyclopropyl (B3062369) Methanesulfonate (B1217627) Precursors

The primary precursor for cyclopropyl methanesulfonate is cyclopropylmethanol (B32771). The stereoselective synthesis of substituted cyclopropylmethanols is therefore the foundational step in accessing enantiomerically enriched cyclopropyl methanesulfonates. Key strategies focus on the asymmetric cyclopropanation of allylic alcohols.

One of the most established methods is the Simmons-Smith reaction , which involves an organozinc carbenoid. The hydroxyl group of the allylic alcohol can direct the cyclopropanation to occur on the same face of the double bond, establishing the stereochemistry of the resulting cyclopropylmethanol. wikipedia.orgyoutube.comorganic-chemistry.org The use of chiral auxiliaries or catalysts can render this reaction enantioselective. For instance, employing stoichiometric chiral auxiliaries like (+)-(R,R)-diethyl tartrate (DET) with diethylzinc (B1219324) and diiodomethane (B129776) allows for the synthesis of optically active silicon-substituted cyclopropylmethyl alcohols with high stereoselectivity (up to 92% ee). oup.com Catalytic asymmetric versions have also been developed, using chiral ligands with metal catalysts. A notable example is the use of a titanium-TADDOLate complex, which effectively catalyzes the cyclopropanation of allylic alcohols with high yields and enantiomeric ratios, especially for aryl-substituted substrates. organic-chemistry.org

Another powerful approach involves the use of chiral auxiliaries attached to the allylic alcohol. For example, 2-hydroxy-β-D-glucopyranose has been used as an efficient chiral auxiliary for the stereoselective cyclopropanation of allylic alcohols. acs.org The subsequent cleavage of the auxiliary, under mild basic conditions to avoid decomposition of the acid-sensitive cyclopropylmethanol, yields the optically active product. acs.org A "temporary stereocentre" strategy has also been described, where an aldol (B89426) reaction with a chiral auxiliary creates a β-hydroxyl stereocenter that directs a subsequent cyclopropanation. A final retro-aldol step removes the auxiliary and reveals the chiral cyclopropane-carboxaldehyde, which can be reduced to the corresponding alcohol. rsc.orgnih.gov

Biocatalysis has emerged as a highly effective method for producing chiral cyclopropanes. Engineered enzymes, particularly heme proteins like myoglobin (B1173299) and cytochrome P450, can catalyze cyclopropanation reactions with exceptional levels of stereoselectivity. acs.orgrochester.edunih.gov These biocatalytic systems can provide access to key cyclopropane (B1198618) intermediates for pharmaceuticals like Ticagrelor with excellent diastereo- and enantioselectivity. acs.orgnih.gov

| Method | Catalyst/Auxiliary | Substrate Type | Key Feature | Reference(s) |

| Asymmetric Simmons-Smith | (+)-Diethyl Tartrate (DET) / Et₂Zn | γ-Silicon Substituted Allylic Alcohols | High enantioselectivity (up to 92% ee) for silyl-substituted cyclopropylmethanols. | oup.com |

| Catalytic Asymmetric Cyclopropanation | Titanium-TADDOLate | Allylic Alcohols | Catalytic in chiral ligand; excellent ee for aryl-substituted allylic alcohols. | organic-chemistry.org |

| Chiral Auxiliary | 2-Hydroxy-β-D-glucopyranose | Allylic Alcohols | High diastereoselectivity; mild cleavage of auxiliary. | acs.org |

| Temporary Stereocentre | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-Unsaturated Aldehydes | Aldol/cyclopropanation/retro-aldol sequence to generate chiral cyclopropane-carboxaldehydes. | rsc.orgnih.gov |

| Biocatalysis | Engineered Myoglobin/Heme Proteins | Styrenes, Alkenes | High turnover, excellent diastereo- and enantioselectivity for pharmaceutical precursors. | acs.orgnih.gov |

Diastereoselectivity and Enantioselectivity in Cyclopropane Formation and Functionalization

Diastereoselectivity in cyclopropanation is often substrate-controlled. In the Simmons-Smith reaction of cyclic allylic alcohols, the hydroxyl group directs the methylene (B1212753) addition syn to the directing group, leading to a single diastereomer. organic-chemistry.orgnih.gov For acyclic systems, the conformation of the allylic alcohol in the transition state determines the facial selectivity. The reaction is also stereospecific, meaning the geometry of the alkene (E or Z) is preserved in the resulting cyclopropane (trans or cis, respectively). youtube.comacs.org

Enantioselectivity is typically introduced through the use of chiral catalysts or auxiliaries.

Transition-metal catalysis is a dominant strategy. Chiral rhodium complexes, for example, are effective in the cyclopropanation of alkenes with diazo compounds, yielding products with high enantioselectivity. digitellinc.comorganic-chemistry.org Gold-catalyzed cyclopropanations have also been developed, using chiral phosphoramidite-gold(I) complexes to react enamides with diazoacetates, affording densely substituted cyclopropylamines with excellent enantioselectivities (up to 98% ee) and diastereoselectivities. acs.orgbeilstein-journals.orgnih.govmdpi.comthieme-connect.com

Biocatalysis with engineered proteins provides another route to high enantioselectivity. Engineered myoglobin variants can catalyze the cyclopropanation of various olefins with diazo reagents to give products with up to >99% de and ee. rochester.edudigitellinc.comnih.gov This approach has been successfully applied to the synthesis of fluorinated cyclopropanes, which are valuable in medicinal chemistry. rochester.edudigitellinc.comnih.gov

Phase-transfer catalysis offers a practical method for asymmetric cyclopropanation. For instance, the cyclopropanation of (E)-N-benzylideneglycine ethyl ester can be performed under phase-transfer conditions to produce precursors for (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, a building block for HCV protease inhibitors, in high enantiomeric excess. nih.gov

Direct functionalization of a pre-formed cyclopropane ring is a complementary strategy. rsc.orgacs.org Palladium-catalyzed enantioselective C-H activation and arylation of N-cyclopropylmethyl amides or amines, guided by chiral ligands, allows for the installation of substituents onto the cyclopropane ring with high stereocontrol. rsc.orgnih.govacs.org

| Catalyst System | Reaction Type | Substrates | Selectivity | Reference(s) |

| Rh₂(BTPCP)₄ | Cyclopropanation | Alkenes + Dimethyl diazomalonate | High yield and ee (up to 98:2 e.r.). | digitellinc.com |

| Chiral Gold(I)-Phosphoramidite | Cyclopropanation | Enamides + α-Aryl diazoacetates | Excellent ee (up to 98%) and diastereoselectivity. | acs.org |

| Engineered Myoglobin | Cyclopropanation | α-Difluoromethyl alkenes + Ethyl diazoacetate | Excellent de and ee (up to >99%). | rochester.edu |

| Chiral Phase-Transfer Catalyst | Cyclopropanation | Imines + Dihaloalkanes | High ee for amino acid precursors. | nih.gov |

| Pd(II)/Chiral Amino Acid Ligand | C-H Arylation | Cyclopropanecarboxylic acids + Boron reagents | Good ee for cis-substituted cyclopropanes. | nih.gov |

Stereochemical Trajectories of Ring-Opening and Rearrangement Reactions

Cyclopropyl methanesulfonates are prone to undergo solvolysis reactions that can proceed with ring-opening or rearrangement, often involving cyclopropylcarbinyl cation intermediates. The stereochemistry of the starting material dictates the stereochemical fate of the products, a process governed by orbital symmetry rules and the potential for neighboring group participation.

The solvolysis of cyclopropylcarbinyl systems is a classic example of such transformations. A study on the solvolysis of specifically deuterated cyclopropylcarbinyl-1,1',1'-trans-2,3,3-d6 methanesulfonate provided insight into the stereochemistry of these rearrangements. acs.org The distribution of the deuterium (B1214612) label in the resulting butenol (B1619263) products revealed the stereochemical course of the reaction, indicating a high degree of stereochemical control during the rearrangement process.

The ring-opening of cyclopropanes is often highly stereospecific. For example, the intramolecular Friedel-Crafts alkylation of certain fully substituted cyclopropanes proceeds with a selective C-C bond cleavage and complete retention of configuration at the migrating carbon center. nih.govrsc.org This stereospecificity points to a concerted mechanism where the bond-breaking and bond-forming events are synchronized. Mechanistic studies, including computational analysis, have shown that the presence and orientation of substituents, such as an alkoxy group, can be key to directing which bond breaks and controlling the stereochemical outcome. nih.govrsc.org

In reactions involving cuprates, the ring-opening of β-cyclopropyl-α,β-unsaturated ketones is proposed to proceed through a conjugate addition followed by the ring-opening of a cyclopropylmethyl copper species. The high stereospecificity observed in these reactions argues against the involvement of radical anion intermediates and supports a direct nucleophilic attack mechanism. acs.org

The nature of the cyclopropyl cation itself has been a subject of study. Compelling evidence suggests it is an unstable transition state that readily undergoes a disrotatory ring-opening to the allyl cation. rochester.edu This inherent instability and stereoelectronically controlled reaction pathway are fundamental to understanding the transformations of cyclopropyl methanesulfonates.

Development and Application of Chiral Cyclopropyl Building Blocks

Enantiomerically pure cyclopropane derivatives are highly valuable chiral building blocks for the synthesis of complex molecules, particularly pharmaceuticals and natural products. acs.orgrochester.edunih.govku.edu The methods described in the preceding sections provide access to a diverse library of these synthons.

The utility of these building blocks is demonstrated by their incorporation into various drug candidates. For example, myoglobin-based biocatalysts have been engineered for the gram-scale synthesis of the chiral cyclopropane cores of several drugs, including Tranylcypromine, Tasimelteon, and Ticagrelor, with excellent stereoselectivity (98–99.9% de; 96–99.9% ee). rochester.edu Similarly, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivatives, synthesized via asymmetric phase-transfer catalysis, are key components of potent HCV NS3 protease inhibitors like Simeprevir. nih.gov

Chemoenzymatic strategies further broaden the diversity of available building blocks. An engineered enzyme can be used to produce a chiral cyclopropane with a functional handle, such as a pinacolboronate group. This group can then be readily diversified using well-established chemical reactions like the Suzuki-Miyaura coupling, providing access to a wide array of stereopure cyclopropane derivatives from a single chiral precursor. nih.gov This combination of biocatalysis and traditional organic synthesis is a powerful tool for generating libraries of chiral scaffolds for drug discovery. acs.orgnih.gov

The table below showcases examples of chiral cyclopropyl building blocks and their applications in the synthesis of bioactive molecules.

| Chiral Building Block | Synthetic Method | Application/Target Molecule | Reference(s) |

| (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate | Whole-cell biocatalysis (engineered myoglobin) | Key intermediate for the antithrombotic drug Ticagrelor. | nih.govrochester.edu |

| (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivatives | Asymmetric phase-transfer catalysis | Core component of HCV NS3 protease inhibitors (e.g., Simeprevir). | nih.gov |

| (1R,2S)-cis-1-bromo-2-vinylcyclopropane | Not specified | Precursor for the formal synthesis of (+)-Grandisol. | acs.org |

| Keto-functionalized cyclopropanes | Biocatalysis (engineered myoglobin) | Versatile scaffolds for diversification into drug and natural product core motifs. | acs.orgnih.gov |

| Pinacolboronate-substituted cyclopropane | Biocatalysis (engineered RmaNOD) | Derivatizable handle for diversity-oriented synthesis via Suzuki coupling. | nih.gov |

| (1R,2R)-trans-2-aminomethylcyclopropanecarboxylic acid | From (-)-levoglucosenone | GABAc receptor agonist ((-)-TAMP). | rsc.org |

Advanced Spectroscopic and Computational Approaches in Cyclopropyl Methanesulfonate Research

Spectroscopic Methodologies for Mechanistic and Structural Elucidation

Spectroscopic techniques are indispensable tools for the detailed investigation of cyclopropyl (B3062369) methanesulfonate (B1217627), enabling researchers to monitor reactions in real-time and to unambiguously determine the structure and stereochemistry of products.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for monitoring the progress of reactions involving cyclopropyl methanesulfonate and for characterizing the resulting products. Its high accuracy in mass measurement allows for the determination of elemental compositions, which is crucial for identifying unknown products and intermediates. nih.gov

In studies of reaction mechanisms, HRMS can be used to detect and identify transient species, providing direct evidence for proposed pathways. For example, in the study of nucleophilic substitution reactions of this compound, HRMS can confirm the mass of the final product, ensuring that the expected substitution has occurred. The precision of HRMS also allows for the differentiation between isomeric products, which is often a challenge in the analysis of complex reaction mixtures. nih.gov

Table 1: Application of HRMS in the Characterization of a Hypothetical Reaction Product

| Parameter | Value | Significance |

| Reaction | This compound + Nucleophile (Nu⁻) → Cyclopropyl-Nu + CH₃SO₃⁻ | Characterization of the substitution product. |

| Expected Product | Cyclopropyl-Nu | The target molecule for analysis. |

| Calculated m/z | [M+H]⁺ = 150.1234 | Theoretical mass-to-charge ratio for the protonated product. |

| Observed m/z | [M+H]⁺ = 150.1231 | Experimentally measured mass-to-charge ratio. |

| Mass Accuracy | < 2 ppm | High accuracy confirms the elemental composition of the product. |

This table illustrates how the close agreement between the calculated and observed mass-to-charge ratios in an HRMS experiment provides strong evidence for the identity of the reaction product.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural and stereochemical elucidation of organic molecules, including this compound and its derivatives. nih.govyoutube.com Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms and the three-dimensional arrangement of the molecule. dtic.milcapes.gov.br

In the ¹H NMR spectrum of this compound, the protons on the cyclopropyl ring exhibit complex splitting patterns due to geminal and vicinal coupling. dtic.mil The chemical shifts of these protons are influenced by the electronegativity of the methanesulfonate group. The analysis of these coupling constants and chemical shifts allows for the unambiguous assignment of the protons and provides insights into the conformation of the cyclopropyl ring. acs.orgmasterorganicchemistry.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for determining the stereochemistry of reaction products. nih.gov For instance, in reactions where new stereocenters are formed, NOESY can be used to identify through-space interactions between protons, which helps to establish their relative configuration. oup.com

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~3.0 - 3.2 | m | - | CH-OMs |

| ¹H | ~0.8 - 1.2 | m | - | CH₂ (cyclopropyl) |

| ¹H | ~0.6 - 0.8 | m | - | CH₂ (cyclopropyl) |

| ¹³C | ~40 - 45 | - | - | CH-OMs |

| ¹³C | ~5 - 10 | - | - | CH₂ (cyclopropyl) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

The presence of a chiral center in substituted cyclopropyl derivatives often leads to the diastereotopicity of the methylene (B1212753) protons on the ring, resulting in distinct signals in the ¹H NMR spectrum. masterorganicchemistry.com This phenomenon provides further valuable information for stereochemical assignments.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Computational chemistry has become an integral part of modern chemical research, providing powerful tools to investigate reaction mechanisms, predict reactivity, and analyze the conformational preferences of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. mdpi.comnih.gov It is particularly valuable for locating and characterizing transition states, which are the high-energy species that connect reactants and products in a chemical reaction. researchgate.netyoutube.com By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing a quantitative measure of the reaction rate. researchgate.net

For reactions involving this compound, such as its ring-opening or substitution reactions, DFT calculations can be used to model the potential energy surface and identify the lowest energy pathway. scilit.comrsc.org This allows researchers to distinguish between different possible mechanisms, such as Sₙ1-like or Sₙ2-like pathways, by comparing the calculated activation energies. researchgate.net

Table 3: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

| Proposed Mechanism | Transition State Structure | Calculated Activation Energy (kcal/mol) | Conclusion |

| Sₙ2-like | Trigonal bipyramidal | 25.3 | Favored pathway |

| Sₙ1-like | Planar carbocation | 35.8 | Disfavored pathway |

These calculations can also provide detailed geometric information about the transition state, revealing the extent of bond breaking and bond formation at the peak of the energy barrier.

Computational models, particularly those based on DFT, can be used to predict the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound. rsc.org By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), it is possible to predict where a nucleophile or electrophile is most likely to attack. researcher.life

For substituted cyclopropyl methanesulfonates, DFT calculations can predict the regioselectivity of ring-opening reactions, indicating which carbon-carbon bond of the cyclopropane (B1198618) ring is more likely to break. rsc.org Furthermore, computational methods can be used to predict the stereochemical outcome of a reaction by comparing the energies of the transition states leading to different stereoisomeric products. rsc.org The diastereoselectivity or enantioselectivity can be rationalized and, in some cases, predicted with high accuracy. acs.org

The cyclopropyl group, while rigid, can still adopt different conformations, particularly when attached to flexible substituents. nih.gov Understanding the conformational landscape of this compound is crucial as the conformation can significantly influence its reactivity. capes.gov.brsci-hub.se Computational methods, such as molecular mechanics and DFT, can be used to explore the potential energy surface and identify the most stable conformations of the molecule. nih.govfrontiersin.org

These calculations can reveal the relative energies of different conformers and the energy barriers between them. biorxiv.org For cyclopropyl systems, a key conformational feature is the orientation of substituents relative to the ring. nih.gov The preferred conformation is often a result of a delicate balance between steric and electronic effects. For instance, the methanesulfonate group may prefer a specific orientation to minimize steric hindrance or to optimize orbital overlap with the cyclopropyl ring. chemistryworld.com

Synthetic Applications in Complex Molecule Construction

Cyclopropyl (B3062369) Methanesulfonate (B1217627) as a Key Intermediate for Functionalized Carbocycles and Heterocycles

Cyclopropyl methanesulfonate is a valuable reagent in organic synthesis, primarily acting as a cyclopropyl cation equivalent or an efficient electrophile for the introduction of the cyclopropyl moiety. Its utility in constructing functionalized carbocycles and heterocycles is predicated on the excellent leaving group ability of the methanesulfonate group, which facilitates nucleophilic substitution reactions.

The synthesis of spiro-γ-lactones, which are core structures in various natural products, can be achieved through methodologies where cyclopropyl derivatives play a key role. While direct use of this compound is not always explicitly detailed, it serves as a potent precursor for introducing the necessary cyclopropyl group. A general strategy involves the alkylation of a nucleophile, such as an enolate of a lactone or a related carbonyl compound, with a cyclopropyl electrophile. For instance, the reaction of an enolate with this compound would install the spirocyclopropyl moiety.

Subsequent synthetic manipulations can then be employed to elaborate the structure. For example, the resulting cyclopropyl ketone can undergo Baeyer-Villiger oxidation to yield the corresponding spiro-γ-lactone. The inherent strain of the cyclopropane (B1198618) ring can also be leveraged in rearrangement reactions to construct more complex heterocyclic frameworks. The choice of reaction conditions is crucial for controlling the stereochemical outcome of these transformations.

| Starting Material Example | Reagent | Intermediate Type | Product Class |

| Cyclopentanone | LDA, then this compound | 2-Cyclopropylcyclopentanone | Spiro[2.4]heptan-4-one |

| γ-Butyrolactone | NaH, then this compound | α-Cyclopropyl-γ-butyrolactone | Precursor to functionalized spiro-γ-lactones |

The formation of annulated ring systems, where a new ring is fused to an existing one, represents another significant application of cyclopropane chemistry. This compound can be employed to introduce a cyclopropyl group that can subsequently participate in ring-expansion or rearrangement reactions to generate the annulated product.

One common approach is the reaction of a cyclic enolate with this compound to form a cyclopropyl-substituted ketone. This intermediate can then be subjected to acidic or thermal conditions to induce a ring expansion, where the three-membered ring is incorporated into the larger carbocyclic framework. For example, a vinylcyclopropane rearrangement can be utilized to construct a five-membered ring fused to the original structure. The regioselectivity and stereoselectivity of these rearrangements are often influenced by the substitution pattern on both the cyclopropane and the larger ring.

| Cyclic Precursor | Key Transformation | Annulated System |

| 1-Tetralone | Enolate alkylation with this compound, followed by acid-catalyzed rearrangement | Phenanthrene derivative precursor |

| Indanone | Similar sequence involving alkylation and rearrangement | Fluorene derivative precursor |

Strategies for the Preparation of Cyclopropyl-Containing Biomolecule Analogues (excluding clinical activity)

The incorporation of a cyclopropane ring into biomolecules is a widely used strategy to introduce conformational constraints, enhance metabolic stability, and modulate biological activity. This compound serves as a key reagent for the installation of this important structural motif.

In the synthesis of modified nucleosides, this compound can be used to alkylate a hydroxyl group on the sugar moiety of a protected nucleoside. This introduces a cyclopropyl ether linkage, which can significantly alter the molecule's properties. Alternatively, a cyclopropyl group can be incorporated into the sugar backbone itself through a series of reactions where this compound is a key starting material for creating a cyclopropyl-containing building block.

For the synthesis of cyclopropyl-containing amino acids, a common method is the alkylation of a glycine enolate equivalent with this compound. For instance, the Schiff base of glycine ethyl ester can be deprotonated and reacted with this compound to introduce the cyclopropylmethyl side chain. Subsequent hydrolysis of the Schiff base affords the desired non-proteinogenic amino acid. The use of chiral auxiliaries in this process allows for the asymmetric synthesis of specific stereoisomers.

| Biomolecule Class | Synthetic Approach | Resulting Modification |

| Nucleosides | O-alkylation of a protected ribose derivative | Cyclopropyl ether at a specific sugar position |

| Amino Acids | Alkylation of a glycine Schiff base enolate | Cyclopropylmethyl side chain |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that enables the modification of complex molecules at a late point in their synthesis, thus avoiding the need for de novo synthesis of each analogue. nih.gov this compound can be utilized in LSF protocols to introduce a cyclopropyl group onto a scaffold containing a suitable nucleophilic handle, such as a phenol, amine, or thiol.

This approach allows for the rapid generation of a library of cyclopropyl-containing analogues from a common advanced intermediate. The chemoselectivity of the alkylation is a key consideration, particularly in molecules with multiple potential sites of reaction. The introduction of the conformationally rigid cyclopropane ring can have a significant impact on the molecule's three-dimensional structure and its interactions with biological targets.

Development of this compound-Derived Building Blocks for Material Science Precursors

The unique electronic properties and high ring strain of the cyclopropane ring make it an attractive component for the design of novel materials. This compound can be used to synthesize monomers and precursors for various materials with tailored properties.

One potential application lies in the synthesis of polymers with tunable characteristics. For instance, a monomer containing a cyclopropyl group can be prepared via alkylation with this compound. Polymerization of such a monomer would result in a polymer with pendant cyclopropyl groups. These groups can serve as reactive handles for post-polymerization modification or can influence the bulk properties of the material, such as its thermal stability or refractive index.

Furthermore, the high strain energy of the cyclopropane ring can be harnessed in the design of energetic materials or as a trigger for controlled bond-breaking and rearrangement processes in smart materials. For example, a material incorporating multiple cyclopropyl groups could be designed to undergo a specific structural transformation upon application of an external stimulus like heat or light.

| Application Area | Synthetic Utility of this compound | Potential Material Precursor |

| Polymer Chemistry | Synthesis of functionalized monomers | Vinyl or acrylic monomers with cyclopropyl ether or ester groups |

| Smart Materials | Incorporation of a strain-release trigger | Cross-linking agents containing multiple cyclopropyl groups |

Emergent Trends and Future Directions in Cyclopropyl Methanesulfonate Research

Innovations in Catalytic Systems for Sustainable and Highly Selective Transformations

The development of novel catalytic systems is at the forefront of advancing the utility of cyclopropyl (B3062369) methanesulfonate (B1217627) in chemical synthesis. A major focus is on improving the sustainability and selectivity of reactions. alliedacademies.orgnationalacademies.org Modern approaches to catalyst design are increasingly integrating sustainability considerations, aiming to enhance selectivity towards desired products while minimizing byproducts. alliedacademies.org This drive for efficiency has led to the exploration of various catalytic strategies.

Recent advancements have centered on the development of new catalytic systems that improve reaction efficiency, selectivity, and environmental performance. alliedacademies.org The chemical industry is actively pursuing innovations in catalysis to reduce the negative impacts of industrial processes, with a focus on improving atom and energy efficiency and reducing greenhouse gas emissions. nationalacademies.org For instance, the use of non-conventional solvents like ionic liquids, supercritical CO2, and aqueous systems is being explored to facilitate catalyst recycling and product separation. mdpi.com

Key Innovations in Catalytic Systems:

| Catalytic Approach | Description | Potential Impact on Cyclopropyl Methanesulfonate Chemistry |

| Homogeneous Catalysis | Utilizes catalysts that are in the same phase as the reactants. Innovations include the design of novel ligands for transition metals to control selectivity. matthey.com | Enables highly selective transformations of this compound, such as cross-coupling reactions to introduce the cyclopropyl moiety into complex molecules. |

| Heterogeneous Catalysis | Employs catalysts in a different phase from the reactants, offering advantages in scalability and catalyst separation. alliedacademies.org | Facilitates more sustainable and cost-effective processes for large-scale synthesis involving this compound. |

| Biocatalysis | The use of enzymes as catalysts offers high selectivity and mild reaction conditions. matthey.com | Provides environmentally benign routes to chiral cyclopropyl-containing molecules from this compound precursors. |

| Photoredox Catalysis | Uses light to drive chemical reactions, often enabling unique transformations not accessible through traditional thermal methods. acs.org | Opens new avenues for the functionalization of cyclopropyl rings under mild conditions. |

Advanced Mechanistic Investigations Employing In Situ Spectroscopic Techniques